[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea
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Overview
Description
“[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea” is a chemical compound with the molecular formula C10H8FN3S2 . It is related to the class of organic compounds known as thioureas .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Physical And Chemical Properties Analysis
“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 170.21 . The compound is air-sensitive and should be stored under inert gas .Scientific Research Applications
Synthesis and Structural Characterization
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea and related compounds have been synthesized and characterized, offering insights into their molecular structure and vibrational properties. The synthesis processes often involve reactions with fluorobenzoyl isothiocyanate and fluoroanilines, leading to compounds characterized by various spectroscopic techniques, including GC–MS, NMR, and FTIR spectroscopy. X-ray diffraction has been employed to elucidate the crystal structures, revealing details about the molecules' conformation and intramolecular interactions. These studies provide foundational knowledge for understanding the compounds' chemical behavior and potential applications in various fields (Saeed et al., 2010); (Saeed et al., 2011).
Antimicrobial Activities
Research into the antimicrobial potential of thiourea derivatives, including this compound, has shown promising results against various bacterial and fungal pathogens. The structural modifications, particularly the introduction of fluorine atoms, have been investigated for their effects on antimicrobial efficacy. These compounds have been tested against a range of microbes, demonstrating their potential as lead compounds for developing new antibacterial and antifungal agents (Yolal et al., 2012); (Saeed & Shaheen, 2010).
Anticancer Potential
The exploration of this compound derivatives in cancer research has highlighted their anticancer activities. These compounds have been synthesized and evaluated against various cancer cell lines, with some showing significant inhibitory effects on tumor growth. The mechanism of action is often linked to the compounds' ability to induce apoptosis, making them valuable for further studies aimed at developing new anticancer therapies (Başoğlu et al., 2012).
Antioxidant Properties
Some thiourea derivatives exhibit notable antioxidant properties, which are crucial for mitigating oxidative stress associated with various diseases. The antioxidant activity of these compounds can be attributed to their chemical structure, enabling them to scavenge free radicals effectively. This property is particularly relevant in the context of developing therapeutic agents for conditions where oxidative stress plays a significant role (Hammam et al., 2005).
Safety and Hazards
properties
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S2/c11-7-3-1-6(2-4-7)8-5-16-10(13-8)14-9(12)15/h1-5H,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSINLGHXCKKIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=S)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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